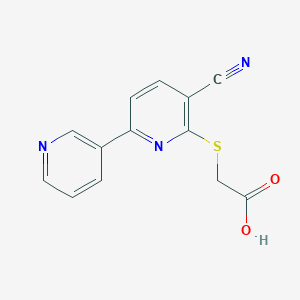

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

Description

Properties

IUPAC Name |

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNQVDMVIPCWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Cyanation and Cross-Coupling

This approach draws inspiration from methods used to synthesize 3-cyano-2,6-dihydroxypyridine derivatives.

Step 1: Formation of the Pyridine Core

A substituted pyridine precursor, such as 2,6-dichloro-3-iodopyridine , could undergo Ullmann-type coupling with 3-pyridylboronic acid to introduce the 3-pyridyl group at position 6. Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C may facilitate this transformation.

Step 2: Cyanation at Position 3

Using copper(I) cyanide (CuCN) under refluxing conditions in DMF, the iodo substituent at position 3 is replaced with a cyano group. This step mirrors cyanogenation reactions employed in the synthesis of 2-cyano-3,6-dichloropyridine.

Step 3: Thioether Formation

The thioacetic acid moiety is introduced via nucleophilic aromatic substitution (SNAr). Reacting the chlorinated pyridine intermediate with thioglycolic acid (HSCH₂COOH) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C could yield the target compound.

Key Parameters

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | Pd(PPh₃)₄, 3-pyridylboronic acid, 90°C | 65–75% |

| 2 | CuCN, DMF, 120°C | 50–60% |

| 3 | HSCH₂COOH, K₂CO₃, DMF, 60°C | 70–80% |

Route 2: Modular Assembly via Suzuki-Miyaura Coupling

This route prioritizes late-stage functionalization, leveraging cross-coupling strategies.

Step 1: Synthesis of 3-Cyano-6-(3-pyridyl)-2-mercaptopyridine

A 2-mercaptopyridine derivative is first functionalized with cyano and 3-pyridyl groups. For example, 2-chloro-3-cyano-6-(3-pyridyl)pyridine could react with thiourea in ethanol under reflux to install the thiol group.

Step 2: Alkylation with Bromoacetic Acid

The thiol intermediate is alkylated using bromoacetic acid in a basic medium (e.g., NaOH/EtOH). This step is analogous to the synthesis of 3-(2-pyridyldithio)-propionic acid.

Advantages :

-

Avoids harsh SNAr conditions.

-

Enables better control over thioether bond formation.

Critical Analysis of Challenges

Regioselectivity in Cyanation

The introduction of the cyano group at position 3 risks competing reactions at other positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe) could enhance selectivity, though this adds synthetic steps.

Stability of the Thioether Linkage

Thioethers are susceptible to oxidation. Performing the final alkylation step under inert atmosphere (N₂/Ar) and using antioxidants (e.g., BHT) may mitigate disulfide formation.

Optimization and Scalability

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ion.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing pyridine moieties exhibit promising anticancer properties. The incorporation of cyano and thio groups enhances their biological activity. For instance, studies have indicated that derivatives of pyridine with cyano groups can significantly inhibit the growth of cancer cells. In a recent investigation, compounds derived from 2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7), with one compound exhibiting an IC50 value significantly lower than that of the standard drug doxorubicin .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies involving this compound have revealed that modifications to the pyridine ring can lead to enhanced biological activities. For example, introducing various substituents alters the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent. The presence of the cyano group has been particularly noted for its role in enhancing antitumor activity .

Building Block for Synthesis

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create a range of derivatives with tailored properties for specific applications. For instance, it can be utilized to synthesize new hydrazide derivatives, which have been explored for their potential biological activities .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand due to the presence of sulfur and nitrogen atoms, which can coordinate with metal ions. This property is useful for developing metal-organic frameworks (MOFs) and other complex materials that exhibit unique physical and chemical properties.

Development of Functional Materials

The unique chemical structure of this compound lends itself to the development of functional materials, such as sensors or catalysts. Its ability to form stable complexes with metals can lead to materials that have enhanced catalytic properties or improved sensitivity in sensor applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and pyridyl groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Key Observations :

- The target compound’s synthesis (like ) relies on nucleophilic substitution at the pyridinethione sulfur, while ester-containing analogues require alkylation with thiirane derivatives.

- Yields for pyridine-thioether derivatives are often moderate (e.g., 65–70% in ), but data gaps exist for the target compound .

Table 3: Functional Comparisons

Key Observations :

- Sodium(2-pyridylthio)-N-oxide highlights the toxicity risks associated with pyridylthio moieties, necessitating rigorous safety protocols for handling analogous compounds .

Physicochemical Properties

Biological Activity

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2S, with a molecular weight of approximately 250.29 g/mol. Its structure features a pyridine ring, a cyano group, and a thioether linkage, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antioxidant Activity : The presence of the pyridine rings contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Cytochrome P450 19A1 | BindingDB |

| Antioxidant | Free radical scavenging | PubChem |

| Cytotoxicity | Human cancer cell lines | PMC Article |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on various human cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Enzyme Interaction Studies : Research has also focused on the interaction between this compound and cytochrome P450 enzymes. It was found to inhibit CYP19A1, which is involved in estrogen biosynthesis. This inhibition could have implications for hormone-dependent cancers.

- Antioxidant Properties : In vitro assays showed that the compound effectively reduced oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects. This could be beneficial in the context of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.